1,4-Dithiacyclotridecane-5,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiacyclotridecane-5,13-dione is a heterocyclic compound characterized by the presence of sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiacyclotridecane-5,13-dione can be synthesized through the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is one of the most important for preparing furans and related compounds. The reaction typically requires an acid catalyst and can be conducted under microwave-mediated conditions to enhance the reaction rate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dithiacyclotridecane-5,13-dione has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,4-Dithiacyclotridecane-5,13-dione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of metal complexes or the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,4-Dithiacyclotridecane-5,13-dione can be compared with other similar compounds, such as:
1,4-Dioxacyclotridecane-5,13-dione: This compound contains oxygen atoms instead of sulfur and has different chemical properties and applications.
1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione: Another related compound with both oxygen and sulfur atoms in its structure.
Properties
CAS No. |
137516-82-6 |
---|---|
Molecular Formula |
C11H18O2S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,4-dithiacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O2S2/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
InChI Key |
BWXIXOHYENKTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)SCCSC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.